molecular formula C15H18N4OS B11079913 3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11079913
M. Wt: 302.4 g/mol
InChI Key: PXJFYPQXRVCZIH-UHFFFAOYSA-N
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Description

3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: is a heterocyclic compound with a unique structure. It combines two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. These fused rings provide a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for the preparation of this compound. One such method involves the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. Isomeric variants of triazolothiadiazine can be formed based on different fusion permutations:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I)
  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II)
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III)
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV)

Reaction Conditions:: The specific synthetic route for our compound involves the reaction of appropriate precursors under controlled conditions. Detailed reaction mechanisms and conditions are beyond the scope of this article but are essential for industrial production.

Chemical Reactions Analysis

Reactivity:: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in these transformations. Major products formed from these reactions contribute to its diverse pharmacological activities.

Scientific Research Applications

Pharmacological Activities::

3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: exhibits a wide range of pharmacological activities:

  • Anticancer : It shows potential as an anticancer agent.
  • Antimicrobial : Effective against microbial pathogens.
  • Analgesic and Anti-inflammatory : Provides pain relief and reduces inflammation.
  • Antioxidant : Protects cells from oxidative damage.
  • Antiviral : Active against viruses.
  • Enzyme Inhibitors : Includes carbonic anhydrase inhibitors, cholinesterase inhibitors, and more.

Mechanism of Action

The compound interacts with specific molecular targets and pathways, exerting its effects. In silico pharmacokinetic and molecular modeling studies have contributed to our understanding of its mode of action.

Comparison with Similar Compounds

3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: stands out due to its unique structure. While similar compounds exist, this one offers distinct advantages.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C15H18N4OS/c1-15(2,3)13-16-17-14-19(13)18-12(9-21-14)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3

InChI Key

PXJFYPQXRVCZIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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